molecular formula C9H14ClNO B1295763 2-[(Dimethylamino)methyl]phenol hydrochloride CAS No. 25338-54-9

2-[(Dimethylamino)methyl]phenol hydrochloride

Cat. No. B1295763
CAS RN: 25338-54-9
M. Wt: 187.66 g/mol
InChI Key: CDKBMGVNKAKAPA-UHFFFAOYSA-N
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Description

The compound "2-[(Dimethylamino)methyl]phenol hydrochloride" is a derivative of phenol, which is a class of compounds known for their aromatic ring bearing a hydroxyl group. The specific structure of this compound includes a dimethylamino group attached to the phenol ring through a methylene bridge. This structural motif is common in various ligands that have the ability to coordinate with metal ions, forming complexes with potential applications in various fields, including catalysis and materials science.

Synthesis Analysis

The synthesis of related lithium and sodium phenolates derived from 2-[(dimethylamino)methyl]phenol has been reported. These phenolates were synthesized and their structures in solution were studied using NMR spectroscopy and cryoscopic molecular weight measurements. The solid-state structures of certain complexes were determined by X-ray diffraction, indicating the versatility of this ligand in forming stable metal complexes .

Molecular Structure Analysis

The molecular structure of 2-[(dimethylamino)methyl]phenol derivatives has been extensively studied through various spectroscopic methods. For instance, Pd(II) complexes containing a related ligand, 2,6-bis[(dimethylamino)methyl]-4-methylphenolate, have been synthesized and characterized. The X-ray structure of these complexes revealed the coordination mode of the ligands to the palladium center, showing the presence of two ligands in a trans fashion with dangling dimethylamine groups .

Chemical Reactions Analysis

The reactivity of the 2-[(dimethylamino)methyl]phenol framework has been explored in the context of forming metal complexes. The treatment of related ligands with palladium sources leads to the formation of mononuclear Pd(II) complexes. These reactions are sensitive to the stoichiometry and the nature of the palladium source, as well as the reaction conditions, which can influence the yield and the structure of the resulting complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(dimethylamino)methyl]phenol derivatives are influenced by their ability to form hydrogen bonds and coordinate with metal ions. The solid-state structures of these compounds often reveal interesting geometries and bonding patterns, such as bifurcated hydrogen bonding observed in certain Pd(II) complexes . The spectroscopic properties, including NMR chemical shifts, provide insights into the electronic environment of the ligands and their coordination behavior.

Scientific Research Applications

Catalysis and Synthesis

  • 2-[(Dimethylamino)methyl]phenol hydrochloride is used in the synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed C-S coupling/C-H functionalization, as demonstrated in a study by Xu et al. (2010) in the Journal of the American Chemical Society (Xu et al., 2010).
  • Liu et al. (2014) in Organic Letters used a similar compound, 4-(N,N-Dimethylamino)pyridine hydrochloride, as a recyclable catalyst for the acylation of inert alcohols and phenols (Liu et al., 2014).

Analytical Chemistry

  • The optical and protolytic properties of 2,4,6-tris[(dimethylamino)methyl]phenol were studied by Evtushenko et al. (2003) for determining functional groups in this compound through potentiometric titration (Evtushenko et al., 2003).

Materials Science

  • In a study by Hong et al. (2012) in Dyes and Pigments, derivatives of this compound were used to develop fluoroionophores, demonstrating the diversity of spectra when interacting with metal cations (Hong et al., 2012).

Coordination Chemistry

  • Ghosh Mukhopadhyay et al. (2009) explored the synthesis of mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) using a derivative of 2-[(Dimethylamino)methyl]phenol in Dalton Transactions (Ghosh Mukhopadhyay et al., 2009).

Safety and Hazards

This compound may pose certain hazards. For instance, it may cause skin irritation and serious eye damage . Therefore, it’s important to handle it with care, using personal protective equipment such as gloves and eye protection .

properties

IUPAC Name

2-[(dimethylamino)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h3-6,11H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKBMGVNKAKAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067082
Record name .alpha.-(Dimethylamino)-cresol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methyl]phenol hydrochloride

CAS RN

25338-54-9
Record name Phenol, ((dimethylamino)methyl)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025338549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, [(dimethylamino)methyl]-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .alpha.-(Dimethylamino)-cresol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (hydroxybenzyl)dimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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